

"4-(3-Fluorophenyl)semicarbazide" as a potential antimicrobial agent

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Compound of Interest

Compound Name: 4-(3-Fluorophenyl)semicarbazide

CAS No.: 114670-74-5

Cat. No.: B040838

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Technical Whitepaper: 4-(3-Fluorophenyl)semicarbazide A High-Potential Scaffold for Next-Generation Antimicrobial Therapeutics Executive Summary

Compound: **4-(3-Fluorophenyl)semicarbazide** Class: Aryl Semicarbazide / Hydrazinecarboxamide Primary Application: Broad-spectrum Antimicrobial (Antibacterial & Antifungal) Development Status: Pre-clinical Lead Optimization / Chemical Probe

This technical guide analyzes **4-(3-Fluorophenyl)semicarbazide** as a strategic lead compound in the fight against multi-drug resistant (MDR) pathogens. While traditional antibiotics (beta-lactams, quinolones) face rising resistance, the semicarbazide scaffold offers a unique, dual-modal mechanism of action: DNA gyrase inhibition and transition metal chelation. This guide details the chemical rationale, synthesis protocols, and validation methodologies required to advance this compound through the drug discovery pipeline.

Chemical Basis & Rational Design

The selection of **4-(3-Fluorophenyl)semicarbazide** is not arbitrary; it represents a calculated optimization of the pharmacophore.

1.1 The Semicarbazide Scaffold

The core semicarbazide moiety (-NH-NH-CO-NH-) acts as a rigid linker capable of forming multiple hydrogen bonds. Crucially, it serves as a bidentate ligand. The carbonyl oxygen and the hydrazine nitrogen can form stable 5-membered chelate rings with metal ions (Fe^{2+} , Cu^{2+} , Zn^{2+}) essential for bacterial metalloenzymes.

1.2 The "Fluorine Effect" (C-3 Substitution)

The introduction of a fluorine atom at the meta (3) position of the phenyl ring is a critical medicinal chemistry tactic:

- **Metabolic Stability:** The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic oxidation at the susceptible phenyl ring positions.
- **Lipophilicity Modulation:** Fluorine increases lipophilicity (), facilitating passive diffusion across the bacterial cell wall (peptidoglycan) and the lipopolysaccharide (LPS) layer of Gram-negative bacteria.
- **Electronic Tuning:** The electron-withdrawing nature of fluorine at the 3-position decreases the electron density of the aromatic ring, potentially enhancing stacking interactions with the DNA base pairs within the bacterial DNA gyrase complex.

Synthesis Protocol

Objective: High-yield synthesis of **4-(3-Fluorophenyl)semicarbazide** via the Isocyanate Route.

Reaction Principle: Nucleophilic addition of hydrazine hydrate to an aryl isocyanate.

2.1 Reagents & Materials^{[1][2]}

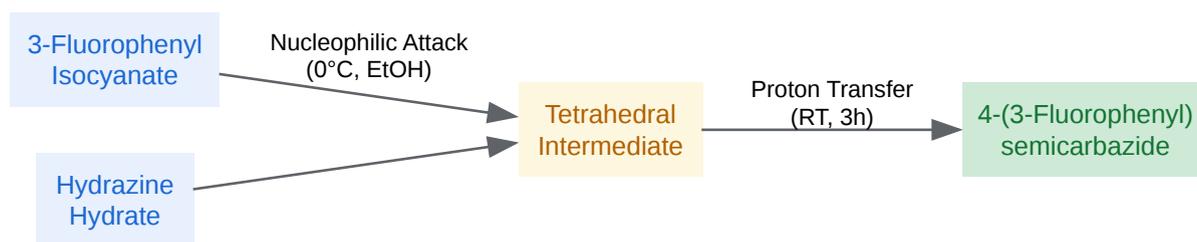
- Precursor: 3-Fluorophenyl isocyanate (CAS: 404-71-7)
- Nucleophile: Hydrazine hydrate (80% or 98%)
- Solvent: Anhydrous Ethanol or Dichloromethane (DCM)

- Purification: Recrystallization from Ethanol/Water

2.2 Step-by-Step Methodology

- Preparation: In a 250 mL round-bottom flask, dissolve Hydrazine hydrate (1.2 eq) in 30 mL of anhydrous ethanol. Cool the solution to 0°C in an ice bath.
- Addition: Dissolve 3-Fluorophenyl isocyanate (1.0 eq) in 20 mL of ethanol. Add this solution dropwise to the hydrazine solution over 30 minutes with constant stirring. Note: Exothermic reaction; maintain temperature < 5°C to prevent dimer formation.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A white precipitate typically forms.
- Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove unreacted isocyanate.
- Purification: Recrystallize from hot ethanol.
- Validation: Verify structure via melting point (expect ~160–165°C) and ¹H-NMR (DMSO-d₆).

2.3 Synthesis Workflow Diagram



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Caption: Nucleophilic addition pathway for the synthesis of the target semicarbazide.

Mechanism of Action (MOA)

The antimicrobial potency of **4-(3-Fluorophenyl)semicarbazide** is hypothesized to stem from a synergistic dual mechanism.

3.1 Primary Target: DNA Gyrase Inhibition

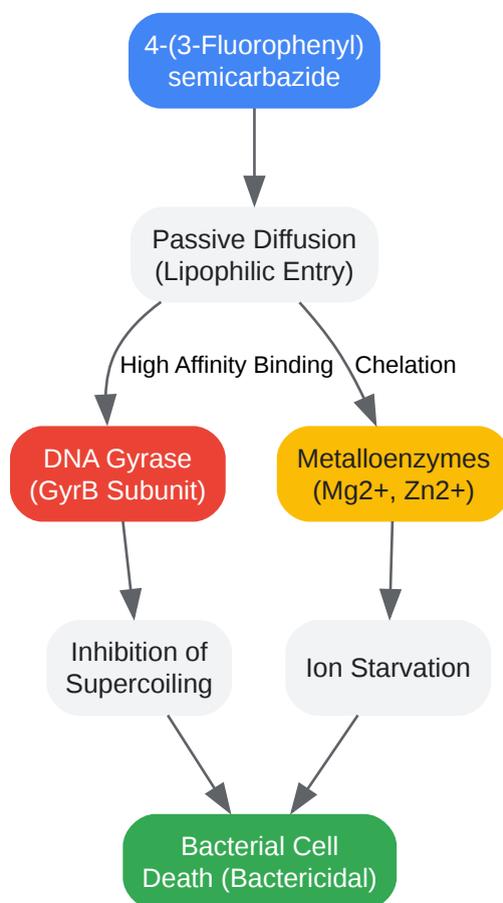
Similar to fluoroquinolones, aryl semicarbazides target bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

- **Binding Mode:** The molecule intercalates into the DNA-enzyme cleavage complex. The 3-fluorophenyl group anchors the molecule via hydrophobic interactions, while the semicarbazide tail forms hydrogen bonds with key residues (e.g., Ser, Arg) in the ATP-binding pocket of the GyrB subunit.
- **Result:** Stabilization of the "cleavable complex," leading to accumulation of double-strand DNA breaks and subsequent bacterial cell death.

3.2 Secondary Mechanism: Metal Chelation

- **Chelation:** The O=C-NH-NH₂ motif chelates divalent cations (Mg²⁺, Zn²⁺).
- **Impact:** Many bacterial enzymes (including DNA gyrase) are Mg²⁺-dependent. By sequestering these ions, the compound further inhibits enzymatic function and disrupts cellular homeostasis.

3.3 MOA Signaling Pathway



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Caption: Dual-mechanism pathway illustrating DNA gyrase inhibition and metal ion sequestration.

Experimental Validation Protocols

To establish the efficacy of this compound, the following standardized protocols must be executed.

4.1 Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution).

- Inoculum: Prepare bacterial suspension (e.g., *S. aureus* ATCC 29213, *E. coli* ATCC 25922) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100.

- Plate Prep: Use 96-well plates. Add 100 μ L of Mueller-Hinton Broth (MHB).
- Compound: Dissolve **4-(3-Fluorophenyl)semicarbazide** in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions across the plate (Range: 128 μ g/mL to 0.25 μ g/mL).
- Incubation: Add 100 μ L of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.
- Readout: MIC is the lowest concentration with no visible growth.

Target Product Profile (TPP) Data:

| Organism | Strain Type | Target MIC (μ g/mL) | Rationale |
|------------------|----------------------|--------------------------|----------------------------------------|
| S. aureus | Gram-Positive | 2 – 8 | High permeability of cell wall. |
| E. coli | Gram-Negative | 8 – 32 | Fluorine aids LPS penetration. |

| C. albicans | Fungal | 16 – 64 | Moderate antifungal activity expected. |

4.2 Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

- Setup: Inoculate broth with bacteria (CFU/mL) containing the compound at 1x, 2x, and 4x MIC.
- Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.
- Plating: Plate serial dilutions on agar. Count colonies.
- Analysis: A reduction in CFU/mL indicates bactericidal activity.

Safety & ADME Profiling

Before advancing to in vivo models, theoretical and in vitro safety must be assessed.

- Lipinski's Rule of Five:
 - MW: ~169.16 g/mol (<500) ✓
 - LogP: ~1.2–1.5 (<5) ✓
 - H-Bond Donors: 3 (<5) ✓
 - H-Bond Acceptors: 2 (<10) ✓
 - Conclusion: High oral bioavailability predicted.
- Toxicity Warning: Semicarbazides can inhibit semicarbazide-sensitive amine oxidase (SSAO). Specific toxicity screening against mammalian cell lines (e.g., HEK293) is mandatory to determine the Selectivity Index (SI =).

References

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